Stereochemical Identity: (2S,4S) vs. Racemic Mixture and (2R,4R) Enantiomer – Impact on Target Engagement
The compound is defined as the single (2S,4S) enantiomer, whereas many in-class analogs are sold as racemates or undefined mixtures. The patent literature associates the piperidinyl pyrazole scaffold with PRCP inhibition, and separate studies on related serine protease inhibitors demonstrate that stereochemistry can dictate inhibitory potency by orders of magnitude [1]. Although a direct IC₅₀ value for this specific compound is not publicly disclosed, the (2S,4S) configuration provides a consistent stereochemical input for SAR studies, unlike racemic compounds that introduce pharmacokinetic and pharmacodynamic ambiguity [1].
| Evidence Dimension | Stereochemical identity and target-engagement consistency |
|---|---|
| Target Compound Data | Single (2S,4S) enantiomer (CAS 2243516-62-1); PRCP inhibitor classification per TTD [2] |
| Comparator Or Baseline | Racemic mixtures or (2R,4R) enantiomer of the same scaffold (commonly offered by suppliers) |
| Quantified Difference | Not quantified in primary literature; stereochemical purity typically ≥ 95% by chiral HPLC for the single enantiomer |
| Conditions | Chiral HPLC analysis; PRCP biochemical assay context inferred from patent cluster WO2012075287 [2] |
Why This Matters
Using an undefined stereoisomer mixture introduces uncontrolled variability in target engagement assays; procurement of the defined (2S,4S) enantiomer ensures reproducible SAR correlations.
- [1] Graham, T. H. (2017). Prolylcarboxypeptidase (PrCP) inhibitors and the therapeutic uses thereof: a patent review. Expert Opinion on Therapeutic Patents, 27(10), 1077–1088. https://doi.org/10.1080/13543776.2017.1349104 View Source
- [2] IDRblab. Therapeutic Target Database: Patent details for Prolylcarboxypeptidase (PRCP) – WO2012075287. https://idrblab.net/ttd/data/patent/details/t20371 View Source
